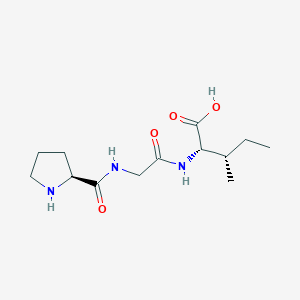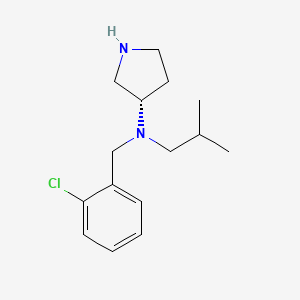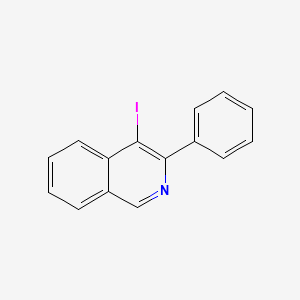![molecular formula C16H20N2O2 B12917433 1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-22-6](/img/structure/B12917433.png)
1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenylethyl group attached to a bipyrrolidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-phenylethanol with a bipyrrolidine derivative under specific conditions. One common method includes the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts . The reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of microbial esterases for enantioselective resolution . These methods ensure high purity and enantiomeric excess, which are essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethanol: A related compound with similar structural features but different functional groups.
1-Phenylethylamine: Another similar compound used as a chiral inducer and auxiliary in organic synthesis.
Uniqueness: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione stands out due to its bipyrrolidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
Eigenschaften
CAS-Nummer |
89143-22-6 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-(1-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12(13-7-3-2-4-8-13)18-15(19)11-14(16(18)20)17-9-5-6-10-17/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
PBFVRALYBCUDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)


![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)



![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)

